An In-depth Technical Guide to 2-(Azepan-1-yl)-5-chloroaniline
An In-depth Technical Guide to 2-(Azepan-1-yl)-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-(azepan-1-yl)-5-chloroaniline. Due to the limited publicly available data for this specific compound, this document also includes information on a structurally similar analogue, 2-(azepan-1-yl)-5-(trifluoromethyl)aniline, to provide a comparative context for researchers. The guide covers chemical identifiers, physical and chemical properties, safety and handling precautions, and a proposed synthetic pathway. All quantitative data is presented in structured tables for clarity, and a logical workflow for its potential synthesis is visualized.
Introduction
2-(Azepan-1-yl)-5-chloroaniline is a substituted aniline derivative containing a seven-membered azepane ring. This class of compounds, characterized by an aniline core with bulky aliphatic amine substituents, is of interest in medicinal chemistry and materials science due to the diverse pharmacological and chemical properties they can exhibit. The chloro- and azepanyl- moieties can significantly influence the molecule's reactivity, solubility, and biological activity. This guide aims to consolidate the available information on this compound to support further research and development.
Chemical and Physical Properties
Direct experimental data for 2-(azepan-1-yl)-5-chloroaniline is not widely available in published literature. The information below is compiled from supplier data and data for a close structural analogue, 2-(azepan-1-yl)-5-(trifluoromethyl)aniline.
2-(Azepan-1-yl)-5-chloroaniline
Information for this specific compound is limited. It is available from some chemical suppliers, and the following data has been collated.
| Property | Value |
| CAS Number | Not Assigned |
| Molecular Formula | Not Provided |
| Molecular Weight | Not Provided |
| Purity | Typically ≥95% |
Analogue: 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline
To provide a basis for understanding the potential properties of the target compound, data for the trifluoromethyl analogue is presented below. The substitution of a chloro group with a trifluoromethyl group will influence properties such as molecular weight, lipophilicity, and electronic effects.
| Property | Value | Reference |
| CAS Number | 858126-26-8 | |
| Molecular Formula | C₁₃H₁₇F₃N₂ | |
| Molecular Weight | 258.28 g/mol | |
| Purity | Min. 95% | [1] |
| Description | Versatile small molecule scaffold | [1] |
Proposed Synthetic Pathway
A potential synthetic route to 2-(azepan-1-yl)-5-chloroaniline could involve the nucleophilic aromatic substitution of a suitable dichlorobenzene derivative with azepane, followed by nitration and subsequent reduction of the nitro group to an aniline. An alternative, and more likely, route would be the Buchwald-Hartwig amination of 2,4-dichloro-1-nitrobenzene with azepane, followed by reduction of the nitro group. A generalized workflow for a common synthetic approach is outlined below.
Caption: Proposed synthetic workflow for 2-(azepan-1-yl)-5-chloroaniline.
Experimental Protocols
Objective: To synthesize 2-(azepan-1-yl)-5-chloroaniline from 2-bromo-5-chloroaniline and azepane.
Materials:
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2-Bromo-5-chloroaniline
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Azepane
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos (or other suitable phosphine ligand)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Nitrogen or Argon gas
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Standard glassware for inert atmosphere reactions
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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To an oven-dried Schlenk flask, add 2-bromo-5-chloroaniline, Pd(OAc)₂, and Xantphos.
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add anhydrous toluene, azepane, and sodium tert-butoxide via syringe.
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Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Safety and Handling
Specific safety data for 2-(azepan-1-yl)-5-chloroaniline is not available. However, based on the data for chloroaniline isomers, the following precautions are recommended.[2][3][4][5]
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Toxicity: Chloroanilines are generally toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] They may cause damage to organs through prolonged or repeated exposure.[5]
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Irritation: Can cause serious eye irritation.
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Mutagenicity: Suspected of causing genetic defects.
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Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]
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Handling:
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Work in a well-ventilated area or under a chemical fume hood.[2]
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Do not breathe vapors or mists.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]
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Wash hands thoroughly after handling.[2]
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Store in a tightly closed container in a dry, well-ventilated place.[2][3] The compound may be light and air-sensitive.[3]
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Signaling Pathways and Biological Activity
There is no published information on the biological activity or associated signaling pathways for 2-(azepan-1-yl)-5-chloroaniline. The structural motifs suggest potential for interaction with various biological targets, but this would require experimental validation.
Conclusion
2-(Azepan-1-yl)-5-chloroaniline is a chemical for which detailed public data is scarce. This guide provides the available information and supplements it with data from a close structural analogue and general knowledge of related chemical classes. The proposed synthetic pathway and safety information provide a foundation for researchers interested in working with this compound. Further experimental work is necessary to fully characterize its chemical, physical, and biological properties.
